3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid
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Overview
Description
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxymethyl group can be introduced through a nucleophilic substitution reaction, and the propanoic acid moiety can be added via esterification followed by hydrolysis . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The methoxymethyl group may enhance the compound’s solubility and bioavailability, while the propanoic acid moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid can be compared with other indole derivatives, such as:
3-(1H-Indol-1-yl)propanoic acid: Similar structure but lacks the methoxymethyl group, which may affect its biological activity and solubility.
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Contains a methoxy group at a different position, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-9-10-2-3-11-4-6-14(12(11)8-10)7-5-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
InChI Key |
GAZHGYBEHPVHKU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CCN2CCC(=O)O)C=C1 |
Origin of Product |
United States |
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